Technical Guide: 3-(2-Methylpyrrolidin-1-yl)propan-1-ol
Technical Guide: 3-(2-Methylpyrrolidin-1-yl)propan-1-ol
The following technical guide provides an in-depth analysis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol , a critical intermediate in the synthesis of non-imidazole Histamine H3 Receptor antagonists.
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
3-(2-Methylpyrrolidin-1-yl)propan-1-ol is a tertiary amine alcohol featuring a 2-methylpyrrolidine moiety linked to a propanol chain. It serves as a "privileged scaffold" in drug discovery, particularly in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists. The 2-methylpyrrolidine motif is a proven bioisostere for the piperidine or homopiperidine rings found in early H3 ligands, often conferring improved pharmacokinetic profiles and receptor selectivity (e.g., in Abbott Laboratories' A-series compounds like A-349821 and ABT-239 analogs).
This guide details the physicochemical properties, synthetic pathways, and application of this intermediate in high-affinity ligand construction.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data / Description |
| Chemical Name | 3-(2-Methylpyrrolidin-1-yl)propan-1-ol |
| Common Synonyms | 1-(3-Hydroxypropyl)-2-methylpyrrolidine; N-(3-Hydroxypropyl)-2-methylpyrrolidine |
| CAS Number | Not widely indexed (Racemic); See 873376-29-5 (Isomer/Branched); Precursor (R)-2-Methylpyrrolidine: 41720-98-3 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Structure | A propyl chain terminating in a primary alcohol, N-linked to a 2-methylpyrrolidine ring.[1][2][3][4][5] |
| Chirality | Contains one chiral center at C2 of the pyrrolidine ring. The (R)-enantiomer is often the bioactive conformer in H3R antagonists. |
| Physical State | Colorless to pale yellow oil (Predicted) |
| Boiling Point | ~205–215 °C (Estimated based on pyrrolidine analog CAS 19748-66-4) |
| pKa (Base) | ~9.5–10.2 (Tertiary aliphatic amine) |
| Solubility | Miscible with water, ethanol, DCM, and polar organic solvents. |
Structural Considerations
The 2-methyl substitution on the pyrrolidine ring introduces steric bulk that restricts conformational flexibility. In H3R antagonists, this methyl group often fits into a specific hydrophobic pocket of the receptor, enhancing potency compared to the unmethylated pyrrolidine or piperidine analogs.
Synthetic Pathways & Process Chemistry[4]
The synthesis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol typically proceeds via nucleophilic substitution (N-alkylation) or reductive amination . The choice of route depends on the availability of the chiral precursor, as the (R)-enantiomer of 2-methylpyrrolidine is frequently required for biological activity.
Method A: Direct N-Alkylation (Preferred Route)
This method involves the reaction of 2-methylpyrrolidine with 3-halo-1-propanol in the presence of a base.
-
Reagents: 2-Methylpyrrolidine (CAS 765-38-8 or 41720-98-3 for R-isomer), 3-Chloropropan-1-ol (CAS 627-30-5), Potassium Carbonate (
), Potassium Iodide (KI, catalytic). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) for 12–24 hours.
Mechanism:
The secondary amine of the pyrrolidine attacks the terminal carbon of the alkyl halide via an
Method B: Reductive Amination
Reaction with 3-hydroxypropanal (generated in situ from acrolein or derivatives) followed by reduction.
-
Reagents: 2-Methylpyrrolidine, 3-Hydroxypropanal (or Acrolein + subsequent reduction), Sodium Triacetoxyborohydride (
). -
Conditions: DCM/THF, Room Temperature.
Synthesis Workflow Diagram (DOT)
Figure 1: Synthetic workflow for the preparation of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol via direct alkylation.
Pharmacological Applications: H3 Receptor Antagonists[1][6][7][9]
The primary utility of this intermediate is in the synthesis of non-imidazole Histamine H3 Receptor (H3R) antagonists . These compounds are investigated for treating cognitive disorders (ADHD, Alzheimer's), narcolepsy, and obesity.
Mechanism of Action
H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters (acetylcholine, dopamine).[6] Antagonists block this negative feedback loop, increasing neurotransmitter release in the CNS.
Structure-Activity Relationship (SAR)
The 3-(2-methylpyrrolidin-1-yl)propyl moiety serves as the "basic head" of the pharmacophore.
-
Basic Amine: The tertiary nitrogen is protonated at physiological pH, interacting with a conserved Aspartate residue (Asp3.32) in the H3 receptor transmembrane domain.
-
Propyl Linker: Provides the optimal distance (approx. 3-4 carbons) between the basic amine and the central aromatic core (often a biphenyl or benzofuran system).
-
2-Methyl Group:
-
Chirality: The (R)-isomer typically exhibits 10–100x higher affinity than the (S)-isomer.
-
Selectivity: Improves selectivity over H1 and H2 receptors and reduces potential hERG channel inhibition (cardiotoxicity) compared to simple pyrrolidine analogs.
-
Key Drug Candidates utilizing related scaffolds:
-
ABT-239 (Abbott): Uses a 2-methylpyrrolidine ethyl ether motif.
-
A-349821 (Abbott): Uses a 2,5-dimethylpyrrolidine motif.
-
Ciproxifan: Uses a propyl linker but with an imidazole head.[4]
Analytical Characterization
To validate the identity of synthesized 3-(2-Methylpyrrolidin-1-yl)propan-1-ol, the following analytical signals are expected:
1H NMR (CDCl3, 400 MHz)
-
δ 3.6–3.7 ppm (t, 2H):
(Hydroxymethyl protons). -
δ 2.9–3.1 ppm (m, 1H): Methine proton at C2 of pyrrolidine (chiral center).
-
δ 2.2–2.8 ppm (m, 4H):
(propyl chain) and ring protons adjacent to N. -
δ 1.6–1.9 ppm (m, 6H): Ring
and propyl central . -
δ 1.0–1.1 ppm (d, 3H):
doublet (Methyl group).
Mass Spectrometry (ESI-MS)
-
[M+H]+: 144.14 m/z.
-
Fragmentation: Loss of the hydroxypropyl chain or methylpyrrolidine ring may be observed.
Handling & Safety (SDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled as a Corrosive / Irritant amine.
-
Hazards:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs
). Hygroscopic.
References
-
Esbenshade, T. A., et al. (2005). "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology, 69(3), 409-420. Link
-
Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine derivatives as histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 48(1), 38-55. (Discusses 2-methylpyrrolidine SAR).[3][4][8] Link
-
PubChem Compound Summary. "1-(3-Hydroxypropyl)pyrrolidine" (Analog Reference, CAS 19748-66-4). Link
-
U.S. Patent 8,247,414. "Pyridazinone derivatives and the use thereof as H3 inhibitors." (Describes synthesis of 2-methylpyrrolidine intermediates). Link
-
EPA CompTox Chemicals Dashboard. "3-(1H-Pyrrol-2-yl)propan-1-ol" (Structural Isomer Reference). Link
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- 1. researchgate.net [researchgate.net]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1-Propanol - Wikipedia [en.wikipedia.org]
- 6. US8247414B2 - Pyridizinone derivatives and the use thereof as H3 inhibitors - Google Patents [patents.google.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
